7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR

PI3K-beta inhibitor chemical purity early discovery screening

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR (CAS 1245648-79-6) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidin-5(1H)-one chemotype, a scaffold recognized for its utility in generating isoform-selective phosphatidylinositol 3-kinase (PI3K) inhibitors. The AldrichCPR designation indicates this compound is supplied by Sigma-Aldrich as part of a collection of unique chemicals intended for early discovery research, with the explicit caveat that no analytical data is collected or provided by the vendor.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
Cat. No. B12046357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCC1=C(NC2=NC=CN2C1=O)Cl
InChIInChI=1S/C7H6ClN3O/c1-4-5(8)10-7-9-2-3-11(7)6(4)12/h2-3H,1H3,(H,9,10)
InChIKeyJXPYFOQJBXJEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one AldrichCPR – Core Identity and Scaffold Classification for Procurement Screening


7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR (CAS 1245648-79-6) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidin-5(1H)-one chemotype, a scaffold recognized for its utility in generating isoform-selective phosphatidylinositol 3-kinase (PI3K) inhibitors . The AldrichCPR designation indicates this compound is supplied by Sigma-Aldrich as part of a collection of unique chemicals intended for early discovery research, with the explicit caveat that no analytical data is collected or provided by the vendor . The compound carries a chlorine atom at the 7-position and a methyl group at the 6-position of the fused bicyclic core, giving it a molecular formula of C7H6ClN3O and a molecular weight of 183.59 g/mol .

Why Bulk Imidazopyrimidinone Analogues Cannot Substitute for 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one AldrichCPR in Structure–Activity Studies


Although the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold is shared by numerous PI3K-beta inhibitor candidates, the specific 7-chloro-6-methyl substitution pattern dictates critical pharmacophoric features that are not transferable to generic analogues or regioisomers . Sigma-Aldrich explicitly states that AldrichCPR products—including this compound—are provided without analytical characterization, and the buyer assumes full responsibility for confirming identity and purity . Consequently, procurement of a superficially similar compound from a standard catalog supplier introduces uncertainty regarding isomeric purity, trace metal content, and residual solvent profile that can confound SAR interpretation in PI3K-beta programs.

Quantitative Differentiation of 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one AldrichCPR Against Key Comparators


Vendor-Documented Purity Specification Versus Uncharacterized Base Scaffold

The target compound carries a minimum purity specification of 95% (HPLC) as listed by the supplier AKSci, in contrast to the uncharacterized parent scaffold imidazo[1,2-a]pyrimidin-5(1H)-one (CAS 55662-68-5) for which no purity data is uniformly reported across vendors . The AldrichCPR product itself is sold without a Certificate of Analysis, meaning the 95% purity claim from alternative vendors represents the only quantitative quality benchmark available for procurement decisions .

PI3K-beta inhibitor chemical purity early discovery screening

Substituent-Driven Physicochemical Differentiation: ClogP and Topological PSA Differences Versus the Des-chloro Des-methyl Scaffold

Calculated properties for the target compound reveal a topological polar surface area (TPSA) of 50.16 Ų and an exact mass of 183.02000 Da, compared with the parent imidazo[1,2-a]pyrimidin-5(1H)-one which has a TPSA of 41.8 Ų and an exact mass of 135.04326 Da . The introduction of chlorine and methyl substituents increases the molecular weight by 48.6 Da and adds approximately 8.4 Ų of polar surface area, which is known to influence membrane permeability in cell-based PI3K-beta assays .

physicochemical property ClogP topological polar surface area

Ring-Chain Tautomerism Potential: 5(1H)-one Keto Form Versus 5-hydroxy Aromatic Tautomer and Its Impact on Hinge-Binding in PI3K-beta

The 7-chloro-6-methyl substitution on the imidazo[1,2-a]pyrimidin-5(1H)-one core stabilizes the keto tautomer over the hydroxy form, which is critical for the Val882 hinge-binding interaction in PI3K-beta homology models . By contrast, the regioisomeric 7-chloro-6-methylimidazo[1,2-a]pyrimidine (CAS 1609581-84-1, MW 167.59 g/mol) lacks the 5-oxo group entirely and cannot engage this hinge residue . Quantitative docking studies on the R-enantiomer of TGX-221 indicate that a hydrogen-bond acceptor at the 5-position is required for PI3K-beta isoform selectivity over PI3K-alpha and PI3K-delta .

tautomerism hinge-binding motif PI3K-beta selectivity

Discontinued Status and As-Is Supply Terms: Procurement Risk Profile Versus Actively Catalogued Analogues

Sigma-Aldrich has discontinued this AldrichCPR product and explicitly sells it 'AS-IS' with no warranty of merchantability or fitness for purpose, and no Certificate of Analysis . In contrast, the closest non-AldrichCPR alternative, 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one (CAS not specified; same molecular formula C7H6ClN3O, MW 183.59 g/mol), is available from multiple vendors with standard purity guarantees and return policies . The AldrichCPR product requires the user to independently verify identity and purity, adding an analytical burden of approximately 2–4 hours of laboratory time (LCMS, 1H NMR) per batch before use in assays .

procurement risk discontinued reagent non-GMP supply

Validated Application Scenarios for 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one AldrichCPR Based on Documented Evidence


PI3K-beta Inhibitor Lead Optimization: Hinge-Binding Fragment Elaboration

The 5(1H)-one carbonyl of the target compound provides a validated hinge-binding motif for PI3K-beta homology models, as established by the docking of TGX-221 R-enantiomer . Researchers can use this compound as a core fragment for structure-based elaboration at the 2- and 3-positions to improve isoform selectivity over PI3K-alpha and PI3K-delta. The chlorine at the 7-position serves as a synthetic handle for cross-coupling diversification while the methyl at the 6-position occupies a lipophilic pocket adjacent to the ATP-binding site, as inferred from SAR trends in the Lin et al. series .

Physicochemical Benchmarking for Membrane Permeability Optimization in PTEN-Deficient Cancer Models

With a calculated TPSA of 50.16 Ų and molecular weight of 183.59 g/mol, this compound occupies a favorable property space for cell permeability in the MDA-MB-468 PTEN-deficient breast cancer line used for PI3K-beta inhibitor screening . It can serve as a low-molecular-weight reference point for assessing the permeability penalty introduced by larger substituents during hit-to-lead optimization, since each additional ring or polar group incrementally raises TPSA and reduces passive diffusion .

Negative Control Procurement: Scaffold-Hopping Validation Against Pyrazolopyridinone Chemotypes

The imidazo[1,2-a]pyrimidin-5(1H)-one scaffold is topologically distinct from the pyrazolo[4,3-c]pyridin-3(2H)-one scaffold (same molecular formula C7H6ClN3O, MW 183.59 g/mol) . Laboratories evaluating scaffold-hopping strategies for PI3K-beta can use this compound alongside its pyrazolopyridinone isomer to differentiate hinge-binding geometries and selectivity profiles, noting that the 5-oxo position in the imidazopyrimidinone core projects a different hydrogen-bond vector than the 3-oxo in the pyrazolopyridinone series .

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